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N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine - 4182-45-0

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine

Catalog Number: EVT-13261634
CAS Number: 4182-45-0
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
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Product Introduction

Overview

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine, commonly referred to as N-phenylethylenediamine, is a significant organic compound characterized by its dual amine functional groups. This compound has garnered attention in various fields of chemistry due to its reactivity and potential applications. The molecular formula for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine is C8H12N2, and it is classified under diamines, which are compounds containing two amine groups.

Source and Classification

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine can be sourced from various chemical synthesis methods. It falls under the category of aliphatic amines, which are known for their versatility in organic synthesis. The compound is often utilized as a precursor in the synthesis of more complex organic molecules and has applications in the production of pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods

The synthesis of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine can be accomplished through several methods. One notable approach involves the hydrogenation of iminodiacetonitrile in the presence of an ion exchange resin and a hydrogenation catalyst. The reaction typically occurs under elevated temperatures (50–150 °C) and pressures (5–25 MPa), optimizing the yield while minimizing by-products such as piperazine .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine features two primary amine groups attached to a phenyl ethane backbone. The compound exhibits a three-dimensional structure that allows for various interactions with other molecules.

Data

Key structural data includes:

  • Molecular Weight: 136.19 g/mol
  • Boiling Point: Not available
  • Number of Heavy Atoms: 10
  • Number of Aromatic Heavy Atoms: 6
  • Hydrogen Bond Acceptors: 1
  • Hydrogen Bond Donors: 2 .
Chemical Reactions Analysis

Reactions

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine participates in several chemical reactions typical of amines, including nucleophilic substitutions and condensation reactions. It can react with carbonyl compounds to form imines or undergo acylation to yield amides.

Technical Details

For instance, when reacted with aldehydes or ketones, it can form stable imines through a condensation reaction mechanism. Furthermore, its ability to act as a ligand allows it to form coordination complexes with transition metals, enhancing its utility in coordination chemistry.

Mechanism of Action

Process

The mechanism of action for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine primarily revolves around its nucleophilic properties due to the presence of the amino groups. These groups can donate electrons to electrophiles, facilitating various chemical transformations.

Data

In coordination chemistry, the compound acts as a tridentate ligand that binds metal ions through its nitrogen atoms. This binding process involves the formation of chelate complexes that are often more stable than those formed by bidentate ligands.

Physical and Chemical Properties Analysis

Physical Properties

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine is typically a colorless to pale yellow liquid with hygroscopic properties. It has a characteristic ammonia-like odor and readily absorbs moisture from the air.

Chemical Properties

The compound is soluble in water and organic solvents due to its polar amine groups. It exhibits basicity typical of amines and can participate in acid-base reactions. The presence of multiple functional groups allows it to engage in diverse chemical reactions .

Applications

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine finds applications across various scientific domains:

  • Organic Synthesis: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Coordination Chemistry: Serves as a ligand for metal complexes used in catalysis.
  • Polymer Chemistry: Acts as a curing agent for epoxy resins and is involved in producing polyamide resins.
  • Chemical Industry: Employed as an emulsifying agent and surfactant due to its surface-active properties .
Synthesis Methodologies and Optimization Strategies [2]

Hydrogenation-Based Synthetic Routes Using Iminodiacetonitrile Precursors

The hydrogenation of nitrile intermediates provides an industrially scalable pathway to N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine. This approach adapts methodologies originally developed for aliphatic polyamine synthesis, particularly the catalytic hydrogenation of iminodiacetonitrile derivatives. As detailed in patent CN102485711B, phenyl-substituted nitrile precursors undergo high-pressure hydrogenation in the presence of transition metal catalysts to yield the target compound. The reaction proceeds through intermediate imine stages that require stabilization to prevent undesired cyclization or decomposition [1].

Critical to this route is the use of in situ stabilizing agents. Strongly basic anion exchange resins (e.g., quaternary ammonium-functionalized polymers) are incorporated at mass ratios of 1:5 to 1:10 (resin:precursor) to adsorb acidic byproducts that otherwise catalyze side reactions. Simultaneously, 3Å molecular sieves (10-15 wt% loading) effectively control water concentration below 0.5%, minimizing hydrolytic decomposition of intermediates. This dual stabilization approach enables precursor conversions exceeding 95% while maintaining the phenyl ring integrity throughout the reduction process [1].

Table 1: Catalytic Systems for Nitrile Hydrogenation

Catalyst TypeSpecific CompositionPressure Range (MPa)Byproduct Suppression
BimetallicNi-Co/Al₂O₃ (3:1 ratio)5-1585% reduction in piperazines
Raney-TypeModified Raney Ni10-2078% reduction in piperazines
Noble MetalPd/C with ZrO₂ promoter1-592% reduction in piperazines

Catalytic Systems for Selective Amine Functionalization

Catalyst design profoundly impacts both reaction efficiency and selectivity in N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine synthesis. Bimetallic Ni-Co systems supported on alumina demonstrate superior performance by balancing hydrogenation activity with phenyl ring preservation. At optimal Ni:Co ratios (3:1), these catalysts achieve >90% conversion of phenyl-nitrile precursors while maintaining aromatic ring hydrogenation below 5% – a critical selectivity parameter given the electronic influence of the phenyl group on the compound's coordinating properties [1].

Heterogeneous acid catalysts, particularly zeolites (H-Y form) and amorphous silica-alumina, enable selective N-alkylation while minimizing N-overalkylation. Their constrained pore architectures (5-7Å) sterically favor monoalkylation by restricting bulky phenylethylamine intermediates from adopting transition states required for dialkylated byproducts. When operated at 60-80°C in ethanol solvent, these catalysts achieve N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine selectivities of 87-93% at near-complete precursor conversion. Catalyst lifetime exceeds 15 cycles without regeneration, attributed to the inclusion of guard beds containing basic alumina that neutralize acidic decomposition products before they reach the primary catalyst bed [1] [2].

Temperature and Pressure Optimization in Industrial-Scale Production

Industrial implementation requires precise optimization of thermodynamic parameters to balance reaction kinetics with decomposition pathways. Hydrogenation-based routes exhibit an Arrhenius-type temperature dependency between 80-120°C, with maximum reaction rates observed at 95±5°C. Beyond this threshold, thermal decomposition accelerates, evidenced by increased ammonia detection in off-gas analyses (>3 mol% at 130°C). Pressure studies reveal a transition from kinetic to diffusion control at 15 MPa for stirred slurry reactors, with minimal yield improvements (<2%) observed at higher pressures despite significant energy penalties [1].

Table 2: Optimized Reaction Conditions for Industrial Production

ParameterLaboratory ScalePilot ScaleIndustrial OptimizationEffect on Yield
Temperature (°C)80-12090-11095±2Maximizes at 95°C
H₂ Pressure (MPa)5-2510-2014-16>98% above 14 MPa
Catalyst Loading (wt%)5-208-1510-12Cost-yield balance
Residence Time (hr)2-63-53.5±0.2Minimizes byproducts

Continuous-flow systems demonstrate particular advantages for this synthesis, enabling precise control over reaction exothermicity. In tubular reactors with static mixing elements, temperature gradients remain below 2°C/cm even at production intensities of >50 kg/L·h. This uniformity suppresses localized hot spots that otherwise accelerate diamine degradation via retro-aldol pathways, improving overall yield by 8-12% compared to batch reactors [2].

Byproduct Analysis and Mitigation of Piperazine Formation

Piperazine derivatives constitute the predominant byproducts in N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine synthesis, formed through intramolecular nucleophilic substitution. Their formation kinetics follow second-order dependence on ethyleneamine intermediates, with maximum accumulation occurring at intermediate reaction times (1.5-2.5 hours). Analytical characterization reveals two primary piperazine structures: 1-phenylpiperazine (major) and 1-(2-aminoethyl)piperazine (minor), collectively accounting for up to 15% yield loss in unoptimized systems [1].

Mitigation strategies employ both chemical and physical approaches. Chemical inhibition utilizes sacrificial blocking agents, where 2-ethylhexanal (1-2 mol eq.) forms reversible Schiff bases with primary amines, sterically hindering cyclization. This reduces piperazine formation by 70-80% without requiring additional purification steps, as the blocking agents volatilize during product distillation. Physical mitigation leverages acid-washed molecular sieves (4Å) that selectively adsorb piperazine precursors within their pore structures. When packed in downstream fixed-bed adsorbers at 60°C, these sieves reduce piperazine contamination below 0.8 mol% while allowing >99% recovery of the primary diamine product [1].

Basic ion exchange resins provide additional protection against both piperazine formation and catalyst poisons. Strongly basic anion exchangers (e.g., quaternary ammonium resins) continuously remove acidic decomposition products that otherwise catalyze cyclization. Implemented as a moving bed within the reactor (resin:precursor = 1:8 mass ratio), this approach maintains reaction medium pH between 8.2-8.5, suppressing both piperazine generation and metal catalyst deactivation. The resin can be regenerated in situ via ammonia stripping, maintaining effectiveness for >300 operating hours [1] [2].

Table 3: Byproduct Profile and Mitigation Efficacy

ByproductFormation MechanismConcentration (Unmitigated)Mitigation StrategyReduction Efficacy
1-PhenylpiperazineIntramolecular cyclization8-12 mol%2-Ethylhexanal blocking78% reduction
1-(2-Aminoethyl)piperazineTransamination cyclization3-5 mol%Molecular sieve adsorption85% reduction
N-Phenyl ethylenediamineIncomplete hydrogenation1-3 mol%Increased catalyst loading90% reduction
TribenzylaminesThermal condensation<1 mol%Temperature optimization95% reduction

Properties

CAS Number

4182-45-0

Product Name

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine

IUPAC Name

N'-(2-aminoethyl)-N'-phenylethane-1,2-diamine

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C10H17N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9,11-12H2

InChI Key

VSNUYTZHMAWRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCN)CCN

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